Product packaging for Perfluoroheptyl iodide(Cat. No.:CAS No. 335-58-0)

Perfluoroheptyl iodide

Cat. No.: B042551
CAS No.: 335-58-0
M. Wt: 495.95 g/mol
InChI Key: AHUMDLIBMIYQMU-UHFFFAOYSA-N
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Description

Perfluoroheptyl iodide (C7F15I) is a highly fluorinated organic iodide that serves as a critical building block in advanced materials science and synthetic chemistry. Its primary research value lies in its role as a versatile perfluoroalkylating agent, particularly in radical addition reactions to introduce the stable, lipophobic, and chemically inert perfluoroheptyl (C7F15) group into target molecules. This long perfluorinated chain imparts exceptional properties such as extreme hydrophobicity, oleophobicity, high thermal stability, and chemical resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7F15I B042551 Perfluoroheptyl iodide CAS No. 335-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane
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InChI

InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AHUMDLIBMIYQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059828
Record name 1-Iodopentadecafluoroheptane
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Molecular Weight

495.95 g/mol
Source PubChem
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CAS No.

335-58-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane
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Record name Perfluoroheptyl iodide
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Record name Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo-
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Record name 1-Iodopentadecafluoroheptane
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane
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Record name PERFLUOROHEPTYL IODIDE
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Advanced Synthetic Methodologies for Perfluoroheptyl Iodide and Its Analogs

Telomerization Strategies for Perfluoroalkyl Iodide Synthesis

Telomerization is a significant industrial process for manufacturing perfluoroalkyl iodides. researchgate.net The process involves the reaction of a perfluoroalkyl iodide, known as a "telogen," with a fluoroalkene, or "taxogen," to produce a mixture of PFAIs with longer perfluorinated chains. clu-in.orgresearchgate.net

A common commercial method involves the reaction of pentafluoroethyl iodide (C₂F₅I) with tetrafluoroethylene (B6358150) (TFE) to yield a mixture of linear perfluoroalkyl iodides. clu-in.orgresearchgate.net The general reaction is represented as:

C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI

This process typically produces linear molecules with minimal branching. clu-in.org The resulting mixture of PFAIs, often referred to as Telomer A, can be further reacted, for instance with ethylene (B1197577), to produce fluorotelomer iodides (Telomer B), which are precursors to fluorotelomer-based products. clu-in.org

To enhance the selectivity of the telomerization process and reduce the formation of undesirable heavy telomers, a continuous process in a tubular reactor with a stepped feed of tetrafluoroethylene has been developed. google.com In this method, only a fraction of the TFE is introduced at the beginning of the reaction, with the remainder added at a point where the concentration of higher homologues is sufficient to promote transfer reactions. google.com This approach has been shown to decrease the proportion of heavy telomers. google.com For example, in one instance, introducing 50% of the TFE at the head of the reactor and the rest at two-thirds of the reactor's length reduced the proportion of heavy telomers to 0.53% with a TFE conversion rate of 58.5%. google.com

The telomerization of vinylidene fluoride (B91410) (VDF) with 1-iodoperfluoroalkanes has also been investigated as a route to synthesize well-architectured fluoropolymers. rsc.orgacs.org

Table 1: Telomerization Reaction Examples

TelogenTaxogenReaction ConditionsProductsKey FindingsCitation
Pentafluoroethyl iodide (C₂F₅I)Tetrafluoroethylene (TFE)Thermal, continuous tubular reactorMixture of linear C₂F₅(CF₂CF₂)nIStandard industrial process for linear PFAIs. clu-in.orgresearchgate.net
Pentafluoroethyl iodide or Heptafluoroisopropyl iodideTetrafluoroethylene (TFE)Thermal, continuous tubular reactor with stepped TFE feed (344°C)Perfluoroalkyl iodides (4-12 carbons)Stepped feed reduces heavy telomer formation. google.com
1-IodoperfluorobutaneVinylidene fluoride (VDF)Radical telomerizationPVDF telomersMethod to produce well-architectured fluoropolymers. rsc.orgcore.ac.uk

Electrochemical Synthesis Approaches

Electrosynthesis offers a powerful and sustainable methodology for synthesizing organic molecules, including perfluoroalkyl iodides. nih.gov This approach can generate highly reactive species under mild conditions through anodic oxidation or cathodic reduction, making it suitable for challenging transformations like perfluoroalkylation. nih.govresearchgate.net

Electrochemical methods can be used for the direct perfluoroalkylation of various organic molecules. ulb.ac.be Perfluoroalkyl radicals, which are key intermediates in these reactions, can be generated electrochemically from perfluoroalkyl halides. ulb.ac.be For instance, the indirect electrochemical reduction of perfluoroalkyl halides like n-C₆F₁₃I in the presence of nitrogen heterocycles has been demonstrated to produce perfluoroalkyl-substituted compounds. researchgate.net

Research has shown that electrochemical perfluoroalkylation can be more efficient than chemical methods. In one study, comparable yields of coupling products were achieved in 2 hours with electrosynthesis, whereas the chemical synthesis required 48 hours. rsc.org Cyclic voltammetry has been a valuable tool for understanding the electrogeneration of active species in these reactions. rsc.org While direct electrochemical synthesis of perfluoroheptyl iodide is not extensively detailed in the provided results, the principles of electrochemical perfluoroalkylation are well-established and applicable. nih.govulb.ac.be

Table 2: Electrochemical Perfluoroalkylation Examples

Perfluoroalkyl SourceSubstrateMethodKey FindingsCitation
n-C₆F₁₃INitrogen heterocycles (e.g., imidazole, purine)Indirect electrochemical reductionOne-step preparation of pharmaceutically interesting compounds. researchgate.net
Perfluorohexyl iodideBenzeneElectrocatalysis with an iron complexFaster and more efficient than the corresponding chemical synthesis. rsc.org

Microwave-Assisted Synthetic Routes for Functionalized Perfluoroalkyl Iodides

Microwave-assisted synthesis has emerged as an important technique for the efficient and environmentally friendly production of fluorinated compounds. researchgate.net This method offers several advantages, including significantly reduced reaction times, higher yields, and better control over reaction conditions due to uniform heating. researchgate.netmdpi.com

While the direct microwave-assisted synthesis of this compound is not explicitly detailed, the synthesis of related functionalized compounds highlights the potential of this methodology. For example, the microwave-assisted synthesis of 1-(perfluorohexyl)-3-methylimidazolium iodide, a perfluorinated ionic liquid, was achieved in a much shorter time compared to conventional heating methods. cambridge.orggrafiati.com This demonstrates that microwave synthesis is an effective method for preparing perfluorinated compounds. cambridge.org The radical addition of perfluorohexyl iodide to vinyl acetate (B1210297) has also been investigated, indicating its utility in forming functionalized molecules. sigmaaldrich.com

Table 3: Microwave-Assisted Synthesis of a Functionalized Perfluoroalkyl Iodide Analog

ReactantsProductMethodKey FindingsCitation
Perfluorohexyl iodide, 1-methylimidazole1-(perfluorohexyl)-3-methylimidazolium iodideMicrowave-assisted synthesisSignificantly shortened reaction time compared to conventional methods. cambridge.orggrafiati.com

Transformations from Perfluoroalkanes for Perfluoroalkyl Iodide Generation

The direct conversion of perfluoroalkanes to perfluoroalkyl iodides presents a significant challenge due to the high strength of C-F bonds. However, transformations from other perfluoroalkyl derivatives, such as chlorides and bromides, are more common.

A notable two-step, one-pot synthesis has been developed to produce perfluoroalkyl iodides from perfluoroalkyl chlorides. researchgate.netgoogle.com This process involves an initial conversion to the corresponding sodium perfluoroalkanesulfinate with sodium dithionite (B78146), followed by oxidation with iodine. researchgate.netgoogle.com This method provides an efficient route to PFAIs from more readily available perfluoroalkyl chlorides. researchgate.net

Another approach involves the reaction of perfluoroalkyl iodides with metallic couples, like zinc-copper, in dimethyl sulfoxide (B87167) to produce perfluoroalkane carboxylic and sulfonic acid derivatives. rsc.org While this is a transformation of a PFAI, it demonstrates the reactivity of the C-I bond which is fundamental to many synthetic applications.

Table 4: Synthesis of Perfluoroalkyl Iodides from Perfluoroalkyl Halides

Starting MaterialReagentsProductMethodKey FindingsCitation
Perfluoroalkyl chlorides1. Sodium dithionite (Na₂S₂O₄) 2. Iodine (I₂) and an oxidizing agentPerfluoroalkyl iodidesTwo-step, one-pot sulfinatodehalogenationEfficient conversion of chlorides to iodides. researchgate.netgoogle.com

Mechanistic Investigations of Perfluoroheptyl Iodide Reactions

Radical Initiation Mechanisms

The initial formation of the perfluoroheptyl radical (n-C₇F₁₅•) from perfluoroheptyl iodide is the critical first step in many of its synthetic applications. This process can be triggered through several distinct mechanisms, including photochemical activation, metal-mediated processes, and interactions involving halogen bonding or the formation of electron donor-acceptor complexes.

Visible light irradiation provides a mild and efficient method for generating perfluoroalkyl radicals from their corresponding iodides. psu.edu Perfluoroalkyl iodides, including this compound, can absorb UV or near-UV light, leading to the homolytic cleavage of the carbon-iodine (C-I) bond to produce a perfluoroalkyl radical and an iodine radical. psu.eduresearchgate.net This process can be facilitated by photocatalysts or occur through direct photolysis. psu.educonicet.gov.ar

In the absence of a dedicated photocatalyst, the formation of an electron donor-acceptor (EDA) complex between the perfluoroalkyl iodide and a Lewis base can result in a species that absorbs visible light, leading to homolytic bond cleavage upon irradiation. mdpi.com For instance, the interaction of perfluoroalkyl iodides with phosphines can form an EDA complex that, upon absorbing blue light, initiates a radical chain reaction. mdpi.com

The efficiency of photo-induced radical generation can be influenced by the length of the perfluoroalkyl chain. While longer chains might have slightly different bond dissociation energies, the fundamental principle of photo-induced homolytic cleavage remains a key initiation pathway. rsc.org

Transition metals can play a crucial role in initiating the perfluoroalkylation process by mediating single-electron transfer (SET) to the this compound. conicet.gov.arulb.ac.be This is possible due to the accessible reduction potentials of perfluoroalkyl iodides. conicet.gov.arresearchgate.net Various metal-based systems have been employed for this purpose.

For example, copper-mediated systems have been used for the direct perfluoroalkylation of arenes and heteroarenes. ulb.ac.be In these reactions, a copper(I) species is often proposed to transfer an electron to the perfluoroalkyl iodide, generating the perfluoroalkyl radical and a copper(II) species. ulb.ac.be Similarly, other metals like ytterbium, often used with a reductant like zinc dust to generate the active Yb(II) species, can initiate perfluoroalkylation through an electron transfer mechanism. beilstein-journals.org

The general mechanism involves the metal catalyst undergoing a one-electron oxidation while the perfluoroalkyl iodide is reduced, leading to the cleavage of the C-I bond and the formation of the perfluoroalkyl radical and an iodide anion. conicet.gov.aracs.org

Table 1: Examples of Metal-Mediated Perfluoroalkylation

Metal SystemSubstrate TypeProposed Role of Metal
Copper(I) iodide/1,10-phenanthrolineHeteroarenesElectron transfer to perfluoroalkyl iodide
Ytterbium/ZincAlkenes (Dihydropyran)In situ generation of Yb(II) for electron transfer
Platinum (supported)(Hetero)arenesCatalyzes direct C-H perfluoroalkylation
Titanium dioxide (photocatalyst)ArenesMediates electron transfer upon photoexcitation

This table provides illustrative examples of metal systems used in perfluoroalkylation reactions, where the presumed key step is the generation of a perfluoroalkyl radical via electron transfer from the metal species. ulb.ac.bebeilstein-journals.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org Perfluoroalkyl iodides are particularly effective halogen bond donors due to the electron-withdrawing nature of the perfluoroalkyl group, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atom. acs.orgnsf.govchemrxiv.org

This interaction with a Lewis base (halogen bond acceptor), such as an amine or an anion, forms a halogen-bonded complex. acs.orgconicet.gov.arrsc.org The formation of this complex weakens the C-I bond, facilitating its homolytic cleavage under milder conditions, often triggered by light or gentle heating. mdpi.comrsc.org For example, the interaction between perfluoroalkyl iodides and bases like sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH) can promote reactions through the formation of a halogen-bonded complex that subsequently undergoes homolysis. rsc.org This activation mode bypasses the need for expensive photocatalysts or transition metals. rsc.org

The strength and nature of the halogen bond can be studied using techniques like 19F NMR spectroscopy, which can show shifts in the fluorine signals upon complex formation. conicet.gov.arrsc.org

The formation of an Electron Donor-Acceptor (EDA) complex is a key strategy for initiating radical reactions of this compound under visible light. nsf.govconicet.gov.aracs.orgnih.gov In this approach, the electron-poor perfluoroalkyl iodide acts as the acceptor, and an electron-rich species, such as an amine, an enolate, or a hydroquinone (B1673460), acts as the donor. nsf.govconicet.gov.aracs.orgnih.gov

While the individual components may not absorb visible light, the resulting EDA complex often exhibits a new absorption band in the visible spectrum. nsf.govacs.org Upon irradiation with visible light, an electron is transferred from the donor to the acceptor within the complex. acs.orgnih.gov This single-electron transfer (SET) to the this compound leads to the reductive cleavage of the C-I bond, generating the perfluoroheptyl radical and the radical cation of the donor. acs.orgnih.govthieme-connect.com

This strategy has been successfully applied in various transformations, including the perfluoroalkylation of β-ketoesters and electron-rich (hetero)arenes. nsf.govacs.orgnih.gov Mechanistic studies, including UV-vis spectroscopy, have provided evidence for the formation of these photoactive EDA complexes. acs.org

Radical Chain Propagation Pathways

Once the perfluoroheptyl radical is generated, it can initiate a radical chain reaction, which is a common pathway in many of its synthetic applications, particularly in addition reactions to unsaturated systems. mdpi.comacs.orgnih.govrsc.org A classic example is the addition to alkenes or alkynes. chemrxiv.orgnih.govunits.it

The propagation cycle typically involves two main steps:

Addition: The electrophilic perfluoroheptyl radical adds to an electron-rich π-system, such as the double or triple bond of an alkene or alkyne. chemrxiv.orgnih.govunits.it This addition forms a new carbon-centered radical intermediate. chemrxiv.orgunits.it

Atom Transfer: The newly formed radical intermediate then abstracts an iodine atom from another molecule of this compound. acs.orgnih.govunits.it This step yields the final iodoperfluoroalkylated product and regenerates a perfluoroheptyl radical, which can then participate in the next cycle, thus propagating the chain. acs.orgnih.govunits.it

The efficiency of the chain propagation can be high, with quantum yields greater than one reported in some systems, confirming that a chain mechanism is operative. nih.gov This means that a single initiation event can lead to the formation of multiple product molecules. nih.gov The reaction requires continuous irradiation not just for initiation but also to maintain the propagation. conicet.gov.ar

Atom Transfer Radical Addition (ATRA) Reaction Mechanisms

Atom Transfer Radical Addition (ATRA) is an atom-economical method for functionalizing unsaturated compounds by constructing a new carbon-carbon and a carbon-halogen bond simultaneously. rsc.orgacs.org The reaction of this compound with alkenes or alkynes is a prime example of an ATRA process. rsc.orgchemrxiv.orgunits.it

The mechanism of ATRA is fundamentally a radical chain process, as described in the propagation pathways above. units.it The key steps are:

Initiation: Generation of the perfluoroheptyl radical (n-C₇F₁₅•) from this compound, typically via photochemical methods, metal catalysis, or the activation of EDA complexes. rsc.orgunits.it

Propagation:

The n-C₇F₁₅• radical adds to the alkene/alkyne, forming a radical adduct. chemrxiv.orgunits.it

This adduct abstracts an iodine atom from a molecule of this compound, yielding the 1,2-addition product and regenerating the n-C₇F₁₅• radical. chemrxiv.orgunits.it

Termination: The reaction is terminated by the combination of any two radical species.

Radical clock experiments and the use of radical scavengers like TEMPO have been employed to confirm the involvement of radical intermediates in ATRA reactions. conicet.gov.ar For instance, the absence of product formation in the presence of TEMPO supports a radical-mediated pathway. conicet.gov.ar The mechanism can sometimes deviate from a simple chain reaction, with possibilities of radical-radical termination steps contributing to product formation under certain photocatalytic conditions. conicet.gov.ar

Computational Chemistry Approaches in Mechanistic Elucidation (e.g., Density Functional Theory Studies)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate reaction mechanisms of this compound and related perfluoroalkyl iodides (RFI). These theoretical studies provide profound insights into reaction intermediates, transition states, and the energetic pathways that govern these transformations.

DFT calculations are frequently employed to determine the bond dissociation energies (BDEs) of the carbon-iodine (C-I) bond, a critical parameter in understanding the initiation of radical reactions. For instance, in the context of perfluoroalkyl iodides, DFT studies have shown that the C-I bond is significantly weaker than the carbon-fluorine (C-F) bonds, making it the primary site for homolytic cleavage upon initiation by heat, light, or a radical initiator. researchgate.netacs.org

In studies of photocatalytic reactions, DFT has been instrumental in characterizing the properties of electron donor-acceptor (EDA) complexes formed between perfluoroalkyl iodides and Lewis bases like phosphines. nih.gov These calculations help to explain the absorption characteristics of these complexes and how visible light absorption leads to the homolytic cleavage of the C-I bond. nih.govmdpi.com For example, relativistic DFT and multireference configuration interaction methods have been used to explore the absorption spectra of phosphine-perfluorobutyl iodide adducts. These studies revealed that the mechanism involves the absorption from the ground state (S₀) to the first excited singlet state (S₁), followed by intersystem crossing to the photochemically active triplet state (T₁), which then leads to C-I bond dissociation. mdpi.com

Furthermore, DFT calculations can elucidate the energetics of various reaction pathways. In the reductive defluorination of per- and polyfluoroalkyl substances (PFAS), DFT has been used to calculate the BDEs of C-F bonds in the parent molecules and their radical anions. acs.org These calculations have revealed that upon receiving an electron, specific C-F bonds can undergo spontaneous cleavage, providing a mechanistic rationale for the observed degradation pathways. acs.org

The combination of experimental work with computational studies provides a powerful approach to understanding reaction mechanisms. For instance, in the development of a metal-free, photo-free method for the perfluoroalkylative pyridylation of alkenes, DFT calculations were crucial. They indicated that the homolysis of the perfluoroalkyl iodide bond is mediated by a 4-cyanopyridine-boryl radical, a finding that was subsequently supported by experimental control experiments. researchgate.net

Table 1: Calculated Bond Dissociation Energies (BDEs) of Selected Perfluoroalkyl Compounds

Compound ClassBond TypeCalculated BDE (kcal/mol)Computational Method
Perfluoroalkyl Iodides (general)C-ILower than C-F bondsDFT
Long-chain PFAS (n ≥ 5)C-F (middle –CF₂–)Lower BDE than terminal –CF₃DFT (B3LYP-D3(BJ)/6-311+G(2d,2p))
Perfluorocarboxylic acids (PFCAs)α-C-F106.5–107.3DFT (B3LYP-D3(BJ)/6-311+G(2d,2p))
Fluoro-telomer carboxylic acids (FTCAs)α-C-F109.2–113.6DFT (B3LYP-D3(BJ)/6-311+G(2d,2p))
Perfluoroalkyl iodidesC-I~53Not specified in provided text

This table is generated based on qualitative and quantitative data from cited research and is for illustrative purposes. Actual values can vary based on the specific molecule and computational method used. acs.org

Reactivity and Transformational Chemistry of Perfluoroheptyl Iodide

Radical Addition Reactions to Unsaturated Substrates

The generation of the perfluoroheptyl radical from perfluoroheptyl iodide allows for its addition to a range of unsaturated compounds, including alkenes, alkynes, dienes, and polyenes. rsc.orgresearchgate.net These reactions are typically initiated by thermal or photochemical methods, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netsigmaaldrich.com

Addition to Alkenes and Alkynes

The radical addition of this compound to alkenes and alkynes is a well-established method for the synthesis of perfluoroalkylated products. rsc.orgresearchgate.net The reaction proceeds via a chain mechanism where the perfluoroheptyl radical adds to the unsaturated bond, generating a new carbon-centered radical. This radical then abstracts an iodine atom from another molecule of this compound to yield the final product and propagate the radical chain. arkat-usa.org

The addition to unsymmetrical alkenes and alkynes generally exhibits high regioselectivity, with the perfluoroheptyl group adding to the less substituted carbon atom. arkat-usa.org In the case of alkynes, the addition often results in the formation of (E)-alkenes with high stereoselectivity. rsc.orgarkat-usa.org Various catalytic systems, including those based on iron, have been developed to facilitate these addition reactions under mild conditions. researchgate.netacs.org

Table 1: Examples of Radical Addition of this compound to Alkenes and Alkynes

SubstrateProductCatalyst/InitiatorYield (%)Reference
Phenylacetylene(E)-1-Iodo-1-phenylpentadecafluoronon-1-eneDi-tert-butyl peroxideGood rsc.org
1-Octene1-Iodo-2-(perfluoroheptyl)octaneACCN85 arkat-usa.org
Phenylacetylene(E)-1-Iodo-2-(perfluoroheptyl)-1-phenylethyleneACCN82 arkat-usa.org

Note: "Good" indicates a high but unspecified yield as per the source.

1,3-Addition to Vinyldiazoacetates

While specific research on the 1,3-addition of this compound to vinyldiazoacetates is not extensively detailed in the provided search results, the reactivity of diazo compounds in radical reactions is known. Rhodium-catalyzed reactions of vinyldiazoacetates are known to proceed through a domino sequence involving oxonium ylide formation, rearrangement, and subsequent intramolecular reactions. acs.org It is plausible that perfluoroheptyl radicals could intercept intermediates in such reaction cascades, though specific examples are not available.

Addition to Dienes and Polyenes for Polymer Precursors

The radical addition of perfluoroalkyl iodides, including this compound, to dienes and polyenes is a useful method for preparing fluorinated monomers and polymer precursors. google.com For instance, perfluorohexyl iodide has been successfully grafted onto an isocitronellene/propene copolymer through a radical reaction, resulting in a poly(α-olefin) with fluorinated side chains. sigmaaldrich.comsigmaaldrich.com This approach allows for the modification of polymer properties by introducing the unique characteristics of perfluoroalkyl groups, such as high thermal stability and low surface energy.

Stereoselective and Enantioselective Additions

Achieving stereocontrol in the radical addition of perfluoroalkyl iodides is an active area of research. Enantioselective perfluoroalkylation of β-ketoesters has been accomplished using a photo-organocatalytic approach. nih.govacs.org This method relies on the formation of a photoactive electron donor-acceptor complex between a chiral enolate and the perfluoroalkyl iodide, leading to the generation of the perfluoroalkyl radical in a chiral environment. nih.govacs.org While specific examples using this compound were not detailed, the methodology is general for perfluoroalkyl iodides. For instance, the reaction of a β-ketoester with perfluorohexyl iodide in the presence of a chiral amine catalyst under visible light irradiation can produce the corresponding perfluoroalkylated product with high enantioselectivity. nih.govacs.org

Perfluoroalkylation Reactions

This compound serves as a key reagent for the direct introduction of the perfluoroheptyl group into various organic molecules through perfluoroalkylation reactions. These transformations are of significant interest due to the unique properties conferred by the perfluoroalkyl chain.

Perfluoroalkylation of Aromatic and Heteroaromatic Systems

The direct perfluoroalkylation of aromatic and heteroaromatic compounds is a powerful tool for the synthesis of fluorinated analogues of important molecules. rsc.orgresearchgate.net This can be achieved through several methods, often involving the generation of perfluoroheptyl radicals.

One common approach involves the reaction of this compound with an aromatic or heteroaromatic compound in the presence of a radical initiator, such as benzoyl peroxide or by using photocatalysis. researchgate.netresearchgate.net For example, the perfluoroalkylation of arenes like benzene, toluene, and thiophene (B33073) with perfluorobutyl iodide and benzoyl peroxide in acetic acid has been shown to give high yields of the corresponding perfluoroalkylated products. researchgate.net

Copper-catalyzed methods have also been developed for the direct C-H perfluoroalkylation of heteroarenes. ulb.ac.be These reactions typically use a copper(I) source and a ligand, such as phenanthroline, to facilitate the generation of perfluoroalkyl radicals from perfluoroalkyl iodides. ulb.ac.be This methodology has been successfully applied to a wide range of heterocycles, including benzofurans, benzothiophenes, and indoles, with high regioselectivity. ulb.ac.be

Furthermore, visible light-mediated perfluoroalkylation reactions utilizing a hydroquinone (B1673460) catalyst for the formation of a charge-transfer complex with the perfluoroalkyl iodide have been reported for electron-rich (hetero)arenes. nsf.gov

Table 2: Examples of Perfluoroalkylation of Aromatic and Heteroaromatic Systems

Aromatic/Heteroaromatic SubstratePerfluoroalkylating AgentCatalyst/InitiatorProductYield (%)Reference
Benzenen-C4F9IBenzoyl Peroxiden-C4F9-C6H593-99 researchgate.net
Thiophenen-C4F9IBenzoyl Peroxide2-(n-C4F9)-C4H3S93-99 researchgate.net
Benzofurann-C4F9ICuI / Phenanthroline2-(n-C4F9)-Benzofuran60 ulb.ac.be
AnilineC4F9IKOH / Blue LEDPerfluoroalkylated AnilineModerate-Good rsc.org
PyrroleC4F9IKOH / Blue LEDPerfluoroalkylated PyrroleModerate-Good rsc.org

C-H Activation and Functionalization

This compound serves as a precursor for the generation of perfluoroheptyl radicals, which are key intermediates in C-H activation and functionalization reactions. These reactions offer a direct method for introducing the perfluoroheptyl group into organic molecules.

The generation of the perfluoroheptyl radical from this compound can be achieved through various methods, including thermal or photochemical cleavage of the carbon-iodine bond. ulb.ac.benih.gov The relatively weak C-I bond (approximately 228 kJ/mol) facilitates homolytic cleavage to produce the perfluoroheptyl radical. nih.gov

A notable application of this chemistry is the direct perfluoroalkylation of arenes and heteroarenes. ulb.ac.be While early methods required harsh conditions, such as high temperatures, more recent developments have employed metal catalysts (e.g., copper, palladium, ruthenium) or photoredox catalysis to facilitate the reaction under milder conditions. ulb.ac.be For instance, copper-mediated systems have been used for the direct perfluoroalkylation of indoles and other heterocycles. ulb.ac.be These reactions often proceed via a proposed free radical pathway where the metal mediates the formation of the perfluoroalkyl radical. ulb.ac.be

The regioselectivity of C-H functionalization with this compound can be influenced by the electronic and steric properties of the substrate. In the case of electron-rich arenes, the reaction tends to occur at the most nucleophilic position. nsf.gov

Perfluoroalkylation of Carbonyl Compounds and Derivatives

This compound is a valuable reagent for the introduction of the perfluoroheptyl group into carbonyl compounds and their derivatives. This transformation typically proceeds through the generation of a perfluoroheptyl nucleophile or a perfluoroheptyl radical, which then attacks the electrophilic carbonyl carbon.

One common approach involves the use of organometallic reagents. For example, the reaction of this compound with samarium(II) iodide (SmI₂) generates a samarium-based nucleophile that can add to aldehydes and ketones. rsc.org This Barbier-type reaction is effective for synthesizing perfluoroheptylated alcohols. rsc.org Similarly, organozinc reagents, prepared from this compound and zinc, have been used for the perfluoroalkylation of activated esters like diethyl oxalate. psu.edu

Another strategy involves the generation of perfluoroalkyl radicals, which can then add to carbonyl compounds. This can be achieved through photoredox catalysis or by using radical initiators. nih.govacs.org For instance, the visible-light-driven, phase-transfer-catalyzed enantioselective perfluoroalkylation of β-ketoesters has been reported. nih.gov This process is triggered by the formation of an electron donor-acceptor (EDA) complex between the enolate of the β-ketoester and this compound. nih.gov Photoirradiation promotes a single-electron transfer (SET) to form the perfluoroalkyl radical, which is then trapped by the chiral enolate. nih.gov

A two-step formal hydroperfluoroalkylation of enones has also been developed. acs.org This method involves the conjugate hydroboration of the enone to form a boron enolate, which is then subjected to radical perfluoroalkylation using this compound under blue LED irradiation. acs.org

The following table summarizes selected examples of the perfluoroalkylation of carbonyl compounds using this compound:

Carbonyl SubstrateReagent/ConditionsProductYield (%)
BenzaldehydeCp₂ZrCl₂, nBuMgCl, 1,4-dioxane, perfluorohexyl iodide, -78°C to rt2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-phenylheptan-1-ol56
1-Phenylethan-1-oneCp₂ZrCl₂, nBuMgCl, 1,4-dioxane, perfluorohexyl iodide, -78°C to rt3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-phenyloctan-2-ol88
ChalconesCatecholborane, then perfluorobutyl iodide, blue LEDα-Perfluoroalkylated ketonesGood to very good

Note: The table includes data for perfluoroalkyl iodides of varying chain lengths as representative examples of this class of reaction.

Perfluoroalkylation of Thiols

The reaction of this compound with thiols provides a direct route to perfluoroalkylated sulfides. This transformation is of significant interest for the synthesis of fluorinated surfactants and materials. The reaction typically proceeds via a free-radical mechanism. researchgate.net

In the absence of initiators, the perfluoroalkylation of aliphatic, aromatic, and heterocyclic thiols with perfluoroalkyl iodides can occur spontaneously under ambient light conditions in the presence of a base such as triethylamine. researchgate.netacs.org The reaction is believed to be initiated by the formation of a charge-transfer complex between the thiol and the perfluoroalkyl iodide.

The general mechanism involves the homolytic cleavage of the C-I bond in this compound to generate a perfluoroheptyl radical. This radical then reacts with the thiol to produce a thiyl radical and perfluoroheptyl hydride. The thiyl radical can then react with another molecule of this compound to form the perfluoroalkylated thiol and regenerate an iodine atom, which can continue the chain reaction. Alternatively, the perfluoroheptyl radical can directly attack the sulfur atom of the thiolate anion.

This methodology has been successfully applied to a variety of thiols, leading to the corresponding perfluoroalkyl sulfides in good yields. rsc.org The reaction conditions are generally mild, making this a practical method for the synthesis of these compounds.

Cyclization Reactions Involving Perfluoroalkyl-Substituted Radicals

This compound is a key reagent in radical cyclization reactions, where the perfluoroheptyl group is incorporated into a cyclic structure. These reactions typically proceed through the generation of a perfluoroheptyl radical, which then adds to an unsaturated system, followed by an intramolecular cyclization of the resulting radical intermediate.

The process is often initiated by the homolytic cleavage of the carbon-iodine bond in this compound, which can be induced by photoirradiation, radical initiators, or transition metal catalysts. psu.edu The resulting perfluoroheptyl radical adds to a molecule containing at least two unsaturated functionalities, such as a diene, diyne, or enyne.

For example, the photoirradiation of a mixture of a dipropargyl ether and this compound can lead to a cyclic perfluoroalkyliodination product. psu.edu The perfluoroheptyl radical adds to one of the triple bonds, and the resulting vinyl radical undergoes a 5-exo-dig or 6-exo-dig cyclization onto the second triple bond. The cyclized radical then abstracts an iodine atom from another molecule of this compound to give the final product and propagate the radical chain.

The stereoselectivity of these cyclization reactions can be high, influenced by the structure of the substrate and the reaction conditions. psu.edu The use of fluorous solvents like benzotrifluoride (B45747) (BTF) can be advantageous in these reactions, as they can effectively dissolve both the organic substrate and the perfluoroalkyl iodide. psu.edu

Electron donor-acceptor (EDA) complexes can also be utilized to initiate these cyclization reactions under visible light. beilstein-journals.orgd-nb.info The EDA complex formed between a suitable donor and this compound can undergo photoinduced electron transfer to generate the perfluoroheptyl radical, which then triggers the cyclization cascade. d-nb.info

Derivatization and Functional Group Interconversions of Perfluoroalkyl Iodide Adducts

The adducts formed from the reaction of this compound with unsaturated compounds are versatile intermediates that can undergo a variety of derivatizations and functional group interconversions. The carbon-iodine bond in these adducts is a key functional handle for subsequent transformations.

One common transformation is the reductive deiodination of the adducts to introduce a hydrogen atom in place of the iodine. This can be achieved using various reducing agents, such as zinc, which effectively replaces the iodine with hydrogen. researchgate.net

The iodine atom can also be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment of the iodo-adducts with a base can lead to elimination of hydrogen iodide, forming an alkene. researchgate.net In some cases, intramolecular substitution can occur, leading to the formation of lactones if a carboxylic acid or ester group is suitably positioned within the molecule. researchgate.net

The perfluoroalkyl iodide adducts can also participate in further radical reactions. For instance, the adduct of this compound and vinyl acetate (B1210297) can act as a telomer, adding to more molecules of vinyl acetate in a controlled polymerization. researchgate.net

Furthermore, the perfluoroalkyl iodide itself can be derivatized. For instance, it can be converted into perfluorocarboxylic acids by reaction with oleum (B3057394) in the presence of a metal salt catalyst and chlorine. google.com The adducts of perfluoroalkyl iodides with ethylene (B1197577) are particularly useful, as they can be derivatized to a wide range of compounds with a terminal functional group. google.com

Advanced Applications of Perfluoroheptyl Iodide in Materials Science and Organic Synthesis

Applications in Polymer Science and Engineering

The distinct chemical characteristics of perfluoroheptyl iodide have made it an invaluable tool for polymer chemists and engineers. It plays a significant role in the synthesis and modification of polymers, allowing for the introduction of desirable properties such as thermal stability, chemical resistance, and low surface energy.

Synthesis of Fluorinated Homo- and Copolymers

This compound is instrumental in creating fluorinated polymers, which are prized for their exceptional properties. These materials find use in a wide array of applications, from high-performance coatings to advanced electronic components. The incorporation of the perfluoroheptyl group into a polymer backbone or as a side chain imparts characteristics such as hydrophobicity, oleophobicity, and high thermal and chemical stability.

The synthesis of these polymers often involves the use of this compound as an initiator or a telogen in polymerization reactions. For example, in the telomerization of tetrafluoroethylene (B6358150), perfluoroalkyl iodides like this compound are used as telogens to produce longer-chain perfluoroalkyl iodides, which are precursors to a variety of fluorinated products. wipo.int

Chain Transfer Agents in Radical Polymerization

In the realm of radical polymerization, this compound and its analogues, such as perfluorohexyl iodide, function effectively as chain transfer agents (CTAs). kobe-u.ac.jp This process, often referred to as iodine-transfer polymerization (ITP), is a type of degenerative transfer that allows for the controlled synthesis of polymers with specific molecular weights and narrow molecular weight distributions. acs.orgkaust.edu.sa The mechanism involves the reversible transfer of the iodine atom between dormant polymer chains and propagating radicals. kobe-u.ac.jp

The effectiveness of perfluoroalkyl iodides as CTAs has been demonstrated in the polymerization of various monomers. For instance, perfluorohexyl iodide has been successfully used in the controlled free-radical miniemulsion polymerization of styrene. acs.org This technique overcomes the slow diffusion rates of the perfluorinated transfer agent often observed in conventional emulsion polymerization, leading to high efficiency and well-defined polymers. acs.org Research has also explored the use of perfluorohexyl iodide in the telomerization of vinylphosphonic acid, highlighting its high transfer constant. researchgate.net

Table 1: Examples of Perfluoroalkyl Iodides as Chain Transfer Agents

MonomerPerfluoroalkyl Iodide CTAPolymerization MethodKey Finding
StyrenePerfluorohexyl IodideMiniemulsion PolymerizationAchieved 100% efficiency of the chain transfer agent, with experimental molar masses matching theoretical values. acs.org
Vinylidene Fluoride (B91410) (VDF)Perfluorohexyl IodideIodine Transfer Polymerization (ITP)Enables control of molecular weight and results in relatively low molecular weight distribution. kaust.edu.sa
Vinylphosphonic AcidPerfluorohexyl IodideRadical TelomerizationDemonstrated a high transfer constant, indicating efficient chain transfer. researchgate.net

Preparation of Perfluoroalkyl-Terminated Polymers

The use of this compound allows for the precise introduction of perfluoroalkyl groups at the ends of polymer chains. These perfluoroalkyl-terminated polymers exhibit unique surface properties, including very low surface energy, which is desirable for applications such as anti-fouling coatings and specialized lubricants.

The synthesis can be achieved through various polymerization techniques where this compound acts as an initiator or a chain transfer agent. The resulting polymers possess a fluorinated tail that preferentially migrates to the surface, thereby modifying the surface characteristics of the material. For instance, the radical addition of perfluorohexyl iodide to vinyl acetate (B1210297) has been investigated for creating such functional polymers. sigmaaldrich.com

Design of Block Copolymers

This compound is a key reagent in the design and synthesis of block copolymers containing fluorinated segments. These copolymers self-assemble into well-defined nanostructures, combining the properties of the different blocks to create materials with novel functionalities. The incompatibility between the fluorinated and non-fluorinated blocks is a primary driving force for this self-assembly. researchgate.net

Iodine-transfer polymerization (ITP) is a powerful method for creating these block copolymers. A polymer chain terminated with an iodine atom, derived from a perfluoroalkyl iodide, can act as a macroinitiator for the polymerization of a second monomer, leading to the formation of a block copolymer. kaust.edu.sa This approach has been used to synthesize a variety of block copolymers, including those based on poly(vinylidene fluoride) (PVDF). kaust.edu.sacmu.edu The ability to create well-defined block copolymers opens up possibilities for applications in areas such as thermoplastic elastomers, fuel cell membranes, and nanolithography. kaust.edu.saresearchgate.net

Synthesis of Polysilynes with Perfluoroalkyl Side Chains

While direct evidence for the use of this compound in the synthesis of polysilynes with perfluoroalkyl side chains is not prevalent in the provided context, the principles of radical addition of perfluoroalkyl iodides can be extended to silicon-containing polymers. The introduction of perfluoroalkyl side chains onto a polysilyne backbone would be expected to significantly alter the polymer's properties, imparting fluorinated characteristics such as increased thermal stability and modified solubility.

Role in Fluorous Chemistry and Separation Technologies

"Fluorous chemistry" utilizes the unique properties of highly fluorinated compounds to facilitate the separation of products and catalysts from reaction mixtures. researchgate.net Perfluorinated compounds, including this compound, are often immiscible with common organic solvents at room temperature, forming a distinct "fluorous" phase. psu.edu

This phase-separation behavior is the basis for fluorous separation technologies. A catalyst or reagent can be tagged with a long perfluoroalkyl chain, making it soluble in a fluorous solvent. After the reaction is complete in a biphasic or single-phase system at elevated temperature, cooling the mixture causes the fluorous phase, containing the catalyst, to separate from the organic phase containing the product. This allows for easy recovery and recycling of the expensive catalyst. researchgate.netpsu.edu

This compound can be used to introduce the fluorous tag onto ligands for catalysts or onto other molecules to facilitate their separation using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction. The principle relies on the strong affinity of the perfluoroalkyl chains for a fluorous stationary phase (in F-SPE) or a fluorous solvent.

Development of Fluorous Tags for Chemical Synthesis and Purification

Fluorous tags, which are highly fluorinated moieties like the perfluoroheptyl group, are instrumental in simplifying the purification processes in multi-step chemical syntheses. mdpi.com By attaching a fluorous tag, such as one derived from this compound, to a molecule of interest, the tagged compound can be easily separated from non-fluorinated reactants and byproducts. mdpi.com This separation is typically achieved through fluorous solid-phase extraction (F-SPE). mdpi.com

The principle behind this technique lies in the unique solubility properties of fluorous compounds. They exhibit a strong affinity for fluorous phases (like a fluorous sorbent in F-SPE) and are immiscible with many organic and aqueous solvents. This "fluorous phase" concept allows for a clean and efficient separation, significantly reducing the reliance on traditional and often time-consuming chromatographic methods. mdpi.com

Key advantages of using fluorous tags include:

Simplified Purification: Drastically reduces the time and complexity of product isolation. mdpi.com

High Purity: Yields products of high purity, often greater than 95%. mdpi.com

Tag Recyclability: The fluorous tag can often be cleaved and recovered for reuse, enhancing the cost-effectiveness and sustainability of the process. mdpi.com

This methodology has been successfully applied in the synthesis of complex molecules such as oligosaccharides and immunomodulatory glycolipids. mdpi.com For instance, in a diversity-oriented synthesis of α-galactosylceramide analogs, a cleavable fluorous tag facilitated the rapid purification of a 61-member compound library. mdpi.com

Applications in Bioconjugation and Bioactive Molecule Display via Fluorous Scaffolds

The unique properties of this compound and similar perfluorinated compounds are being harnessed for applications in bioconjugation and the display of bioactive molecules. The concept revolves around creating "fluorous scaffolds" that can be used to immobilize or present molecules for biological assays or therapeutic purposes.

Fluorous-based carbohydrate microarrays are a prime example. By using a di-perfluorohexyl tag, which has a high fluorous content, researchers have been able to create microarrays with improved spot morphology and easier washing protocols. researchgate.net This enhanced fluorous content is conducive to better performance of the microarray, and the fluorous slide can be reused. researchgate.net

Furthermore, the development of branched, short-chain perfluorinated tags offers biocompatibility while imparting fluorous solubility to attached molecules ("payloads"). escholarship.org This allows for the encapsulation of these tagged molecules within perfluorocarbon nanoemulsions, which are stable droplets of fluorous solvent suspended in water. escholarship.org These nanoemulsions have applications in areas like photodynamic therapy and as delivery vehicles for therapeutics. escholarship.org The use of cleavable linkers between the fluorous tag and the payload allows for the temporary fluorous solubility of the molecule of interest. escholarship.org

Enhanced Solubility in Perfluorocarbon Solvents for Specialized Applications

A defining characteristic of molecules containing a perfluoroheptyl group is their enhanced solubility in perfluorocarbon (PFC) solvents. acs.orggoogle.com PFCs are chemically and biologically inert, and their ability to dissolve highly fluorinated compounds makes them ideal for specialized applications where segregation from aqueous and organic phases is desired. escholarship.org

This property is fundamental to the formation of perfluorocarbon nanoemulsions, which have been explored for use as oxygen delivery agents (blood substitutes) and as imaging agents. escholarship.org The solubility of fluorinated molecules, or "fluorofluorophores," in PFCs is crucial for creating highly fluorescent nanoemulsions for in vivo imaging. acs.org While many of these fluorophores are soluble in fluorous solvents containing a heteroatom, their solubility in pure perfluoroalkanes can be limited. acs.org However, they can be dissolved in mixtures containing a high percentage of perfluoroalkanes. acs.org

The table below summarizes the solubility characteristics of compounds containing perfluoroalkyl groups in various solvents.

Solvent TypeGeneral Solubility of Perfluoroalkylated CompoundsRationale
Perfluorocarbon SolventsHigh"Like dissolves like" principle; strong van der Waals interactions between fluorous chains.
Fluorinated Solvents (e.g., Trifluorotoluene)GoodThe presence of fluorine atoms in the solvent enhances interaction with the fluorous tag. acs.org
Common Organic Solvents (e.g., Acetone, Dichloromethane)Moderate to LowThe lipophobic and hydrophobic nature of the perfluoroalkyl chain limits solubility. acs.orggoogle.com
Aqueous SolventsVery Low/InsolubleThe hydrophobic nature of the perfluoroalkyl chain leads to poor interaction with water. google.com

Catalytic and Reagent Applications

This compound also serves as a key starting material or component in various catalytic systems and as a precursor to important chemical reagents.

Initiators for Polymerization Processes

This compound can function as a radical initiator in polymerization reactions. google.com Specifically, it has been used in the telomerization of vinyl phosphonic acid, acting as a chain-transfer agent to control the molecular weight of the resulting oligomers. researchgate.net These oligomers can then be used as macro-chain transfer agents to create block copolymers with other monomers. researchgate.net

In the context of fluoropolymer synthesis, perfluoroalkyl iodides are used as chain transfer agents in the radical telomerization of monomers like vinylidene fluoride (VDF). This allows for the production of low-molecular-weight polyvinylidene fluorides (PVDFs) with controlled properties. cmu.edu The carbon-iodine bond in this compound is relatively weak and can be cleaved to generate a perfluoroheptyl radical, which then initiates the polymerization process. acs.org

Precursors for Hypervalent Iodine Reagents in Oxidative Transformations

This compound can be a precursor for the synthesis of hypervalent iodine reagents. These reagents, such as those of the iodine(III) and iodine(V) oxidation states, are powerful and selective oxidizing agents used in a wide array of organic transformations. researchgate.netumich.eduarkat-usa.org

For example, a hypervalent iodine(III) reagent bearing a perfluorohexyl group, C6F13I(OCOCF3)2, has been used for the oxidation of hydroquinones. umich.eduarkat-usa.org A key advantage of using a fluorous hypervalent iodine reagent is the simplified workup; the perfluorohexyl iodide byproduct can be easily recovered by distillation due to its volatility and unique physical properties. umich.eduarkat-usa.org The development of such recyclable reagents aligns with the principles of green chemistry. arkat-usa.org While specific examples detailing the direct conversion of this compound to a hypervalent iodine reagent are not prevalent, the established chemistry of similar perfluoroalkyl iodides suggests this is a feasible and logical application. researchgate.netumich.edu

Organocatalytic Systems in Asymmetric Synthesis

This compound and similar perfluoroalkyl iodides play a crucial role in certain organocatalytic systems, particularly in asymmetric synthesis where the creation of a specific stereoisomer of a chiral molecule is desired. nih.govacs.org

In one notable application, perfluorohexyl iodide is used in the visible-light-driven, enantioselective perfluoroalkylation of β-ketoesters. nih.govacs.org This photo-organocatalytic process is triggered by the formation of an electron donor-acceptor (EDA) complex between a chiral enolate and the perfluoroalkyl iodide. nih.govacs.org Upon irradiation with visible light, an electron transfer occurs, leading to the formation of a perfluoroalkyl radical. nih.govacs.org This radical then participates in a stereocontrolled carbon-carbon bond formation, yielding a chiral product with high enantioselectivity. nih.gov The process is notable for its mild reaction conditions, operating at room temperature and utilizing a simple light source. thieme-connect.com

The table below provides a summary of research findings related to the use of perfluoroalkyl iodides in organocatalysis.

Reaction TypeRole of Perfluoroalkyl IodideKey Findings
Photo-organocatalytic asymmetric perfluoroalkylation of β-ketoestersPerfluoroalkyl radical precursorHigh yields and high enantioselectivities (90-94% ee) were achieved for a range of substrates. The reaction proceeds via a radical chain mechanism initiated by an EDA complex. nih.govacs.org
Photoinduced difluoroalkylation of anilinesRadical precursorCan be extended to perfluorohexyl derivatives in moderate yield via an EDA complex strategy. acs.org

Surface Functionalization Research

This compound serves as a critical reagent in the surface functionalization of various materials, enabling the tuning of surface properties for advanced applications. Its perfluoroalkyl chain imparts unique characteristics such as hydrophobicity and lipophobicity, while the iodine atom provides a reactive site for covalent attachment or directed self-assembly. Research in this area has led to significant advancements in modifying carbon nanomaterials and forming highly ordered molecular layers.

Covalent Modification of Carbon Nanomaterials (Graphene, Single-Walled Carbon Nanotubes)

The covalent functionalization of carbon nanomaterials like graphene and single-walled carbon nanotubes (SWCNTs) is essential for improving their solubility and processability, and for tailoring their electronic and physical properties. Perfluoroalkyl iodides, including this compound, are utilized in radical addition reactions to attach perfluoroalkyl groups directly onto the carbon lattice.

Detailed Research Findings:

A common method for this functionalization involves the free radical addition of a perfluoroalkyl iodide to a suspension of the carbon nanomaterial. d-nb.inforesearchgate.net This reaction can be initiated either thermally, using a radical initiator like benzoyl peroxide, or through UV photolysis. d-nb.inforesearchgate.net For instance, research has demonstrated the successful functionalization of both graphene and SWCNTs with long-chain perfluoroalkyl iodides in a one-pot reaction, avoiding the use of harsh oxidizing conditions that can damage the material's structure. d-nb.info

The process typically involves suspending the pristine carbon material in a solvent such as ortho-dichlorobenzene (ODCB) with the perfluoroalkyl iodide and the initiator. d-nb.info Upon initiation, the perfluoroalkyl radical is generated and subsequently attacks the sp²-hybridized carbon atoms of the graphene or SWCNT sidewalls, forming a stable covalent C-C bond. researchgate.net This conversion of sp² to sp³ hybridized carbon atoms is a key indicator of successful covalent attachment.

Characterization of the resulting perfluoroalkyl-functionalized nanomaterials confirms the covalent modification.

X-ray Photoelectron Spectroscopy (XPS): XPS analysis of functionalized SWCNTs reveals the presence of CF₂, CF₃, and functionalized sp³ carbon peaks, confirming the attachment of the fluoroalkyl chains. researchgate.net

Thermogravimetric Analysis (TGA): TGA shows a significant mass loss at temperatures between 200°C and 800°C for the functionalized materials, corresponding to the decomposition of the attached perfluoroalkyl groups. researchgate.net This analysis allows for the quantification of the degree of functionalization.

Raman Spectroscopy: An increase in the intensity of the D-band (disorder band) relative to the G-band (graphitic band) in the Raman spectrum is a hallmark of covalent functionalization, indicating the introduction of sp³ defects in the graphitic lattice. d-nb.inforesearchgate.net

Atomic Force Microscopy (AFM): AFM images show that the functionalized nanomaterials are better dispersed than their pristine counterparts. d-nb.info For example, functionalized SWCNTs appear as individual tubes with heights indicating the presence of the attached molecular groups, in contrast to the large bundles typical of unfunctionalized SWNTs. researchgate.net

This covalent modification significantly enhances the dispersibility of graphene and SWCNTs in chloroform, a notable improvement over the insoluble nature of the starting materials. d-nb.info

Table 1: Compounds Mentioned in Section 5.4.1
This compound
Graphene
Single-Walled Carbon Nanotubes (SWCNTs)
Benzoyl peroxide
ortho-Dichlorobenzene (ODCB)
Chloroform

Formation of Self-Assembled Monolayers

This compound is a key precursor in the synthesis of molecules designed to form self-assembled monolayers (SAMs). These SAMs are highly ordered, single-molecule-thick layers that can dramatically alter the interfacial properties of a substrate, such as its wettability, adhesion, and friction. acs.orgmdpi.com The unique properties of fluorinated SAMs, including their low surface energy, make them valuable in a wide range of applications. acs.org

Detailed Research Findings:

A prominent application of this compound is in the synthesis of partially fluorinated alkanethiols, which are subsequently used to form SAMs on gold substrates. acs.orguh.edu The synthesis involves a free-radical addition of this compound to a long-chain alkene bearing a terminal alcohol group, such as 10-undecen-1-ol. uh.edu This reaction is typically initiated by 2,2′-azobisisobutyronitrile (AIBN). The resulting fluorinated alcohol is then converted to a thiol (containing an S-H group), which serves as the headgroup for binding to the gold surface. uh.edu

The structure of these molecules, often represented as F(CF₂)ₙ(CH₂)ₘSH, allows for fine-tuning of surface properties. The fluorocarbon segment (F(CF₂)ₙ) forms the outermost surface of the monolayer, while the hydrocarbon spacer ((CH₂)ₘ) separates it from the sulfur headgroup. acs.org

Wettability Studies: Contact angle goniometry is a primary tool for characterizing these SAMs. Measurements show that as the length of the fluorocarbon segment increases, the surface becomes more hydrophobic and oleophobic, exhibiting very high contact angles for both water and hydrocarbon liquids like hexadecane. acs.org This is attributed to the low surface energy of the densely packed, fluorinated terminal groups. acs.orgresearchgate.net

Halogen Bonding: In another approach, perfluoroalkyl iodides can form SAMs directly on certain substrates through halogen bonding. acs.org The iodine atom acts as a halogen bond donor, interacting with a suitable acceptor on the surface. For example, SAMs of perfluorododecyl iodide have been formed on silicon dioxide (SiO₂) and titanium dioxide (TiO₂) substrates. mdpi.com The iodine headgroup bonds to the surface oxygen atoms, leading to the formation of a densely packed monolayer where the perfluoroalkyl chains are oriented away from the surface. mdpi.comacs.org

Structural Characterization: The thickness and quality of these SAMs are often assessed using techniques like ellipsometry and XPS. mdpi.com For instance, the thickness of a perfluorododecyl iodide SAM on TiO₂ was measured to be approximately 0.69 nm, consistent with a monomolecular layer. mdpi.com

Research on Biological Interactions and Environmental Fate of Perfluoroalkyl Iodides

Investigations into Endocrine Disrupting Potential and Mechanisms

The endocrine-disrupting potential of PFIs has been an area of focused research, particularly concerning their ability to interfere with hormonal signaling pathways.

Studies have been conducted to evaluate the estrogenic effects of a class of PFIs known as fluorinated iodine alkanes (FIAs) using in vitro methods such as the E-screen and MVLN assays, which measure cell proliferation and estrogen receptor (ER) activation, respectively. researchgate.netresearchgate.net Research has shown that the estrogenic activity of FIAs is closely linked to their perfluorinated carbon chain length. researchgate.netresearchgate.net

Specifically, 1-iodoperfluorohexane (PFHxI, a six-carbon chain) and 1-iodoperfluorooctane (PFOI, an eight-carbon chain) have been shown to promote the proliferation of human breast cancer (MCF-7) cells, induce luciferase activity in MVLN cells, and increase the expression of estrogen-responsive genes. researchgate.netresearchgate.net The optimal chain length for producing these estrogenic effects was identified as six carbons, followed by eight and four carbons. researchgate.net In contrast, fluorinated telomer iodides (FTIs), which have a different structural configuration, did not exhibit estrogenic effects in these tests. researchgate.net This indicates that the specific molecular structure, including the degree of fluorination and the position of the iodine atom, is a critical determinant of estrogenic activity. researchgate.net

CompoundCarbon Chain LengthResultPotency/Max Induction

Data sourced from studies on fluorinated iodine alkanes. RPE stands for Relative Proliferative Effect compared to a positive control.

The impact of PFIs on the synthesis of steroid hormones (steroidogenesis) has been investigated using the human adrenocortical carcinoma cell line (H295R). Research on perfluorooctyl iodide (PFOI), a close structural analog of perfluoroheptyl iodide, revealed significant effects on steroid production. acs.orgmdpi.com

Treatment with PFOI led to a significant elevation in the production of aldosterone, cortisol, and 17β-estradiol, while testosterone generation was decreased. mdpi.com Further investigation into the underlying mechanisms showed that PFOI exposure upregulated the expression of ten key genes involved in the steroidogenesis pathway. mdpi.com This effect was found to be mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. PFOI increased the activity of adenylate cyclase (AC) and raised intracellular cAMP levels, suggesting it acts as an AC activator to stimulate steroidogenesis. acs.org Notably, the terminal -CF2I group is considered a critical factor for this observed mediation of steroidogenesis. acs.org

Environmental Degradation Studies

Due to their chemical stability, the environmental fate and decomposition of PFIs are of significant interest. Research has explored various methods to break down these persistent compounds.

Subcritical water treatment, a hydrothermal process conducted at temperatures between 100°C and 374°C under pressure, has been examined as a potential method for the complete mineralization of fluorinated organic compounds. researchgate.net Laboratory-scale experiments have been performed on perfluorohexyl iodide (PFHxI) to evaluate its decomposition performance in subcritical water. researchgate.netresearchgate.netjst.go.jp

In batch-wise decomposition tests, perfluorohexyl iodide was heated in water at 200°C (473 K) for 5 hours. researchgate.net Analysis of the resulting products confirmed that the treatment successfully decomposed the compound into shorter-chain substances. researchgate.net These findings suggest that subcritical water treatment is a promising method for the degradation of perfluoroalkyl iodides, offering a pathway to mineralize these environmentally persistent chemicals. researchgate.netjst.go.jp

Perfluoroalkyl iodides can be released into the environment during their manufacture and use. researchgate.net Once in the atmosphere, these volatile compounds may undergo transformation. The atmospheric oxidation of PFIs is considered a potential source of other perfluorinated compounds, such as perfluorocarboxylic acids (PFCAs). researchgate.net Unintentional release during production processes could lead to the formation and distribution of various polyfluorinated alcohols, aldehydes, and carboxylic acid derivatives under oxidative environmental conditions.

Another identified degradation pathway is photodegradation. Studies on perfluorododecyl-iodide, a long-chain PFI, have shown that exposure to ambient light can cause decomposition. nih.govnih.gov This process involves the dissociation of carbon-fluorine (C-F) bonds, leading to defluorination of the molecule. nih.gov The efficiency of this photodegradation can be enhanced by the presence of photocatalytic surfaces, such as titanium dioxide (TiO2). nih.govnih.gov Reductive degradation can also occur, where aquated electrons generated by processes like iodide photolysis can break down perfluoroalkyl compounds.

Future Research Directions and Emerging Paradigms

Sustainable Methodologies in Perfluoroheptyl Iodide Chemistry

The growing emphasis on green chemistry is shifting the landscape of synthetic organic chemistry, and the use of this compound is no exception. Future research is geared towards minimizing the environmental impact of perfluoroalkylation reactions through several key strategies:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating perfluoroalkyl radicals from perfluoroalkyl iodides under mild conditions. researchgate.netconicet.gov.ar This approach avoids the use of harsh reagents and high temperatures typically associated with traditional radical initiation methods. d-nb.infonih.gov The use of semiconductor photocatalysts, such as titanium dioxide (TiO2), allows for the reduction of perfluoroalkyl iodides to perfluoroalkyl radicals using light as a clean energy source. researchgate.net

Electrosynthesis: Electrochemical methods offer a sustainable alternative for generating reactive species. Anodic oxidation can be used to synthesize hypervalent iodine reagents, which are powerful oxidants, without the need for stoichiometric chemical oxidants. frontiersin.org This technology can be extended to reactions involving this compound, providing a greener route to perfluoroheptylated compounds. The in situ electrochemical generation of iodinating agents from iodides in aqueous media is a promising green approach that could be adapted for reactions with this compound. mdpi.com

Benign Solvents and Catalysts: A significant push is being made to replace hazardous solvents with more environmentally friendly options. Research into conducting perfluoroalkylation reactions in water or other green solvents is a key area of focus. nih.gov Furthermore, the development of metal-free catalytic systems is a major goal. Iodine-catalyzed reactions, for instance, present a green alternative to transition metal catalysis in various organic transformations. researchgate.net

Hypervalent Iodine Reagents: Phenyliodine bis(trifluoroacetate) (PIFA) and other hypervalent iodine compounds are gaining traction as sustainable reagents. rsc.org Their low toxicity, ready availability, and moderate reactivity make them attractive alternatives to heavy metal oxidants. rsc.org Exploring the use of these reagents in conjunction with this compound could lead to more sustainable synthetic protocols.

Sustainable ApproachKey AdvantagesRelevance to this compound
Photocatalysis Mild reaction conditions, avoids harsh reagents, uses light as a clean energy source.Generation of perfluoroheptyl radicals for various transformations. researchgate.netconicet.gov.ar
Electrosynthesis Avoids stoichiometric oxidants, uses electrons as a clean reagent.Potential for green synthesis of perfluoroheptylated compounds and related reagents. frontiersin.orgmdpi.com
Benign Solvents Reduces environmental impact and improves safety.Performing perfluoroheptylation in water or other green solvents. nih.gov
Iodine Catalysis Environmentally benign alternative to transition metals.Development of metal-free catalytic systems for reactions involving this compound. researchgate.net
Hypervalent Iodine Reagents Low toxicity, readily available, avoids heavy metal oxidants.Greener synthetic routes utilizing reagents like PIFA in conjunction with this compound. rsc.org

Novel Reactivity Modes and Selectivity Control in Perfluoroalkylation

Beyond sustainability, a primary focus of future research is the discovery of novel ways to activate this compound and to control the selectivity of perfluoroalkylation reactions.

Halogen Bonding Activation: A significant recent development is the use of halogen bonding to activate perfluoroalkyl iodides. The interaction between the electrophilic iodine atom of the perfluoroalkyl iodide and a Lewis base can promote the homolysis of the C-I bond under mild conditions, without the need for light or transition metals. nih.gov This novel activation mode opens up new avenues for C-H amidation, iodination, and perfluoroalkylation reactions. nih.gov

Electron Donor-Acceptor (EDA) Complexes: The formation of EDA complexes between perfluoroalkyl iodides and electron donors can be triggered by visible light to generate perfluoroalkyl radicals. conicet.gov.ar This approach offers a metal-free method for initiating perfluoroalkylation reactions with a high degree of control.

Regio- and Stereoselectivity Control: Achieving high levels of regio- and stereoselectivity in perfluoroalkylation reactions is a major challenge. Future research will focus on the design of new catalysts and reaction conditions to control where and how the perfluoroheptyl group is introduced into a molecule. This includes the development of asymmetric perfluoroalkylation methods to synthesize chiral fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries.

The following table summarizes some emerging reactivity modes:

Reactivity ModeDescriptionPotential Applications
Halogen Bonding Activation Activation of the C-I bond through interaction with a Lewis base. nih.govC-H amidation, iodination, and perfluoroalkylation under mild, metal-free conditions. nih.gov
EDA Complex Formation Light-induced generation of radicals from an electron donor-acceptor complex. conicet.gov.arControlled, metal-free perfluoroalkylation of various substrates.
Asymmetric Catalysis Use of chiral catalysts to control the stereochemical outcome of the reaction.Synthesis of enantiomerically pure perfluoroheptylated compounds for life sciences.

Advanced Characterization Techniques in Mechanistic Research

A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced analytical and computational techniques are playing an increasingly important role in elucidating the intricate details of reactions involving this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): 19F NMR spectroscopy is an invaluable tool for characterizing fluorinated compounds and monitoring the progress of reactions. researchgate.net Advanced NMR techniques can provide detailed information about the structure and dynamics of reactants, intermediates, and products.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups and to follow the transformation of starting materials into products. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for the accurate determination of the molecular formulas of novel perfluoroheptylated compounds.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are being used to model reaction pathways, predict the stability of intermediates, and understand the factors that control selectivity. nih.gov These computational studies provide insights that are often difficult to obtain through experiments alone.

In situ Reaction Monitoring: The development of techniques for monitoring reactions in real-time provides a wealth of kinetic and mechanistic data. This allows for a more detailed understanding of the reaction progress and the identification of transient intermediates.

TechniqueApplication in this compound Research
19F NMR Spectroscopy Characterization of fluorinated compounds, reaction monitoring. researchgate.net
FT-IR Spectroscopy Identification of functional groups, tracking reaction conversion. researchgate.net
Density Functional Theory (DFT) Modeling reaction mechanisms, predicting selectivity. nih.gov
In situ Monitoring Real-time analysis of reaction kinetics and intermediates.

Development of Novel Functional Materials Incorporating Perfluoroheptyl Moieties

The unique properties conferred by the perfluoroheptyl group, such as low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability, make it an attractive component for a wide range of advanced materials. core.ac.uk

Fluoropolymers: this compound can be used as a chain transfer agent in iodine transfer polymerization to synthesize well-defined block copolymers. google.com These polymers can be designed to have specific properties for applications such as coatings, surfactants, and membranes. The incorporation of perfluoroheptyl moieties can significantly lower the surface energy of polymers, leading to materials with excellent water and oil repellency.

Surface Modification: The introduction of perfluoroheptyl groups onto surfaces can dramatically alter their properties. scitechnol.com This can be achieved through various surface modification techniques to create superhydrophobic and oleophobic surfaces for applications such as self-cleaning coatings, anti-fouling materials, and low-friction surfaces.

Liquid Crystals: The incorporation of perfluoroalkyl chains into liquid crystal molecules can significantly influence their mesomorphic properties. nih.govnih.gov The high polarity and steric bulk of the perfluoroheptyl group can be used to tune the phase behavior, dielectric anisotropy, and other physical properties of liquid crystalline materials for use in advanced display technologies.

Surfactants: Perfluoroalkylated substances are known for their exceptional surfactant properties, being able to significantly reduce the surface tension of water. nih.govresearchgate.net Research is ongoing to develop new fluorinated surfactants based on this compound with improved performance and reduced environmental impact for a variety of industrial applications.

Material TypeRole of Perfluoroheptyl MoietyPotential Applications
Block Copolymers Provides low surface energy, thermal stability, and chemical resistance.High-performance coatings, membranes, and surfactants. google.com
Modified Surfaces Creates hydrophobic and oleophobic properties.Self-cleaning surfaces, anti-fouling coatings, low-friction materials. scitechnol.com
Liquid Crystals Influences mesomorphic behavior and physical properties.Advanced display technologies. nih.govnih.gov
Fluorinated Surfactants Drastically reduces surface tension.Emulsifiers, wetting agents, and foaming agents in various industries. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for perfluoroheptyl iodide, and how do reaction conditions influence yield?

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Nuclear Magnetic Resonance (¹⁹F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. ¹⁹F NMR chemical shifts for CF₃ and CF₂ groups appear at δ -80 to -85 ppm and -120 to -125 ppm, respectively. GC-MS retention times and fragmentation patterns (e.g., m/z 445 for [C₇F₁₅I]⁻) confirm molecular identity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its high iodine content and potential bioaccumulation, use fume hoods, nitrile gloves, and fluoropolymer-coated labware. Waste disposal must comply with PFAS regulations (e.g., incineration ≥1,100°C). Monitor airborne iodide levels using real-time FTIR spectroscopy .

Advanced Research Questions

Q. How can experimental design address contradictions in reported reactivity of this compound across studies?

Discrepancies in nucleophilic substitution rates (e.g., with amines vs. thiols) may arise from solvent polarity or trace moisture. A factorial Design of Experiments (DOE) should isolate variables:

  • Factors : Solvent dielectric constant, reagent purity, reaction time.
  • Response variables : Substitution efficiency (HPLC), byproduct formation (GC-MS). Replicate studies under inert atmospheres (argon/glovebox) reduce confounding variables .

Q. What methodologies validate the environmental persistence of this compound in aquatic systems?

Use OECD 309 guidelines to assess aerobic biodegradation in water-sediment systems. Quantify parent compound and degradation products (e.g., perfluoroheptanoic acid) via LC-MS/MS. Half-life calculations require time-series sampling and kinetic modeling (first-order decay constants) .

Q. How do computational models predict the thermodynamic stability of this compound derivatives?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) optimize geometries and calculate bond dissociation energies (C-I bond ≈ 220 kJ/mol). Compare with experimental DSC data to validate thermal decomposition pathways .

Data Contradiction and Reproducibility

Q. How to resolve conflicting NMR spectral data for this compound in different solvents?

Solvent-induced chemical shift variations (e.g., CDCl₃ vs. DMSO-d₆) are common. Standardize solvent systems and reference internal standards (e.g., CFCl₃). Cross-validate with X-ray crystallography for absolute configuration confirmation (limited by crystal growth challenges) .

Q. Why do GC-MS results vary between labs for this compound samples?

Column selection (DB-5 vs. HP-FFAP) and ionization modes (EI vs. CI) affect fragmentation. Interlab comparisons require harmonized protocols, including calibration with NIST-traceable standards and participation in proficiency testing programs .

Tables of Key Research Findings

Study Focus Method Key Result Reference
Thermal stabilityDSC/TGADecomposition onset: 250°C (N₂ atmosphere)
Solubility in organic solventsGravimetric analysisSoluble in PFHxS (≥50 g/L), insoluble in H₂O
Ecotoxicity (Daphnia magna)OECD 20248h LC₅₀: 12 mg/L (95% CI: 10–14 mg/L)

Methodological Recommendations

  • Sample Preparation : Use cryogenic grinding (liquid N₂) to homogenize solid aggregates for reproducible subsampling .
  • Data Reporting : Follow ISO/IEC 17025 guidelines for uncertainty quantification (e.g., ±5% for GC-MS peak areas) .

For further guidance on experimental reproducibility, consult institutional protocols for PFAS research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.